molecular formula C5H8N2O2S B13084270 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione CAS No. 655249-41-5

5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione

Cat. No.: B13084270
CAS No.: 655249-41-5
M. Wt: 160.20 g/mol
InChI Key: CXLDFWBKUZZCPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylimidazolidine-2,4-dione with a thiol compound, such as methanethiol, in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

5-methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-5(2-10)3(8)6-4(9)7-5/h10H,2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLDFWBKUZZCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439891
Record name 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655249-41-5
Record name 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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